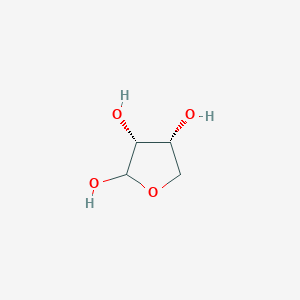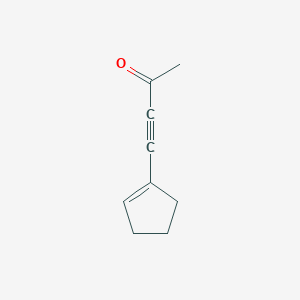
4-(1-Cyclopenten-1-yl)-3-butyn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Cyclopenten-1-yl)-3-butyn-2-one, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile.
科学的研究の応用
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been used as a precursor for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been used as a key building block for the synthesis of various natural products and biologically active compounds.
作用機序
The mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has also been reported to induce apoptosis, a programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(1-Cyclopenten-1-yl)-3-butyn-2-one inhibits the growth of cancer cells by inducing apoptosis. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has also been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
実験室実験の利点と制限
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has several advantages for lab experiments. It is readily available and can be synthesized in high purity and good yields. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is also soluble in organic solvents, which makes it easy to handle in the lab. However, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has some limitations. It is highly reactive and can undergo side reactions, which can affect the yield and purity of the product. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is also sensitive to air and moisture, which can lead to degradation and loss of activity.
将来の方向性
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has great potential for future research in various fields. In medicinal chemistry, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be further studied for its anticancer, antiviral, and antibacterial activities. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can also be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be used as a precursor for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be used as a key building block for the synthesis of various natural products and biologically active compounds. Further research is needed to fully understand the mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one and its potential applications in various fields.
Conclusion
In conclusion, 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can be synthesized using a palladium-catalyzed reaction and potassium permanganate oxidation. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 4-(1-Cyclopenten-1-yl)-3-butyn-2-one can also be used as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one and its potential applications in various fields.
合成法
The synthesis of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one involves the reaction of cyclopentadiene with ethyl propiolate in the presence of a catalyst such as palladium on carbon. The resulting product is then oxidized with potassium permanganate to form 4-(1-Cyclopenten-1-yl)-3-butyn-2-one. This method has been reported to yield high purity 4-(1-Cyclopenten-1-yl)-3-butyn-2-one in good yields.
特性
IUPAC Name |
4-(cyclopenten-1-yl)but-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(10)6-7-9-4-2-3-5-9/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBJRVEUPSBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclopenten-1-yl)-3-butyn-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


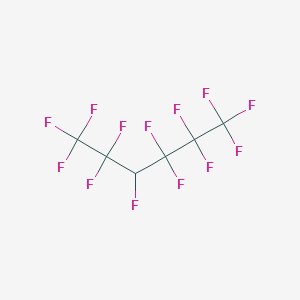
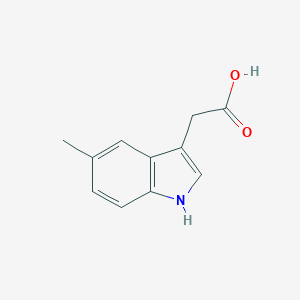

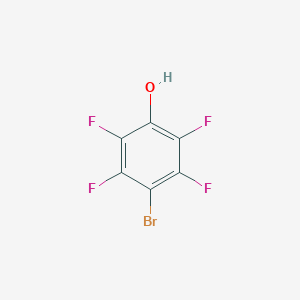





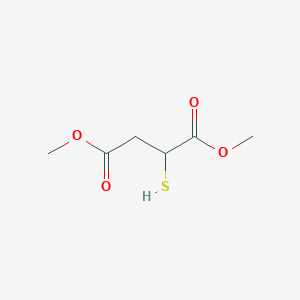
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
